molecular formula C16H17BrN2 B13722266 Zimeldine-d6

Zimeldine-d6

Cat. No.: B13722266
M. Wt: 323.26 g/mol
InChI Key: OYPPVKRFBIWMSX-OKYKLUAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zimeldine-d6 is a deuterated form of zimeldine, a selective serotonin reuptake inhibitor (SSRI) that was initially developed as an antidepressant. The molecular formula of this compound is C16H11D6BrN2, and it has a molecular weight of 323.26 . This compound is primarily used in proteomics research and other scientific studies.

Preparation Methods

The synthesis of Zimeldine-d6 involves the incorporation of deuterium atoms into the molecular structure of zimeldine. The synthetic route typically starts with the bromination of a suitable precursor, followed by the introduction of deuterium through a series of chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Zimeldine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.

Scientific Research Applications

Zimeldine-d6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Zimeldine-d6 is similar to that of zimeldine. It acts as a selective serotonin reuptake inhibitor by blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. The molecular targets involved include the serotonin transporter and various serotonin receptors .

Comparison with Similar Compounds

Zimeldine-d6 is unique due to its deuterated nature, which provides advantages in metabolic stability and reduced side effects compared to non-deuterated compounds. Similar compounds include:

By comparing this compound with these similar compounds, researchers can better understand its unique properties and potential advantages in various applications.

Properties

Molecular Formula

C16H17BrN2

Molecular Weight

323.26 g/mol

IUPAC Name

(Z)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-/i1D3,2D3

InChI Key

OYPPVKRFBIWMSX-OKYKLUAZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.